Tetrasiloxane

CAS No.:

Cat. No.: VC1933490

Molecular Formula: H10O3Si4

Molecular Weight: 170.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H10O3Si4 |

|---|---|

| Molecular Weight | 170.42 g/mol |

| IUPAC Name | silyloxy(silyloxysilyloxy)silane |

| Standard InChI | InChI=1S/H10O3Si4/c4-1-6-3-7-2-5/h6-7H2,4-5H3 |

| Standard InChI Key | RSNQKPMXXVDJFG-UHFFFAOYSA-N |

| SMILES | O([SiH3])[SiH2]O[SiH2]O[SiH3] |

| Canonical SMILES | O([SiH3])[SiH2]O[SiH2]O[SiH3] |

Introduction

Chemical Structure and Basic Properties

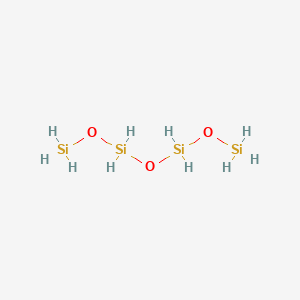

Tetrasiloxane (H10O3Si4) is characterized by a linear structure containing four silicon atoms connected by three oxygen atoms in a Si-O-Si-O-Si-O-Si arrangement. This fundamental siloxane structure contributes to its unique chemical and physical properties .

Molecular Characteristics

Tetrasiloxane exhibits specific physical and chemical properties that make it valuable for various applications:

| Property | Value |

|---|---|

| Molecular Formula | H10O3Si4 |

| Molecular Weight | 170.42 g/mol |

| Physical State | Liquid at room temperature |

| Structure Type | Unbranched siloxane |

| Chemical Classification | Organosilicon compound |

The chemical backbone of tetrasiloxane consists of alternating silicon and oxygen atoms, with hydrogen atoms attached to the silicon atoms. This structure contributes to its stability and versatility in various chemical reactions .

Structural Variations

While the basic tetrasiloxane structure maintains the Si-O-Si-O-Si-O-Si backbone, various derivatives exist through substitution of the hydrogen atoms with different functional groups. These substitutions significantly alter the compound's properties and applications. Common substituents include methyl, phenyl, and other organic groups that modify the physical and chemical characteristics of the resulting compound .

Types of Tetrasiloxanes

Tetrasiloxanes exist in two primary structural forms: linear and cyclic. Each type has distinct properties and applications in scientific and industrial contexts.

Linear Tetrasiloxanes

Linear tetrasiloxanes maintain an open-chain structure with terminal groups at each end. These compounds have greater conformational flexibility compared to their cyclic counterparts, affecting their physical properties such as viscosity and surface tension. The unbranched nature of linear tetrasiloxanes contributes to their application in polymers and as intermediates in the synthesis of more complex siloxanes .

Cyclic Tetrasiloxanes

Cyclotetrasiloxanes feature a ring structure where four silicon atoms alternate with four oxygen atoms. The most common example is octamethylcyclotetrasiloxane (C8H24O4Si4), which has significant applications in the silicone industry. This cyclic structure imparts distinct physical properties, including:

| Property | Value | Note |

|---|---|---|

| Boiling Point | 446.2 - 449 K | Varies slightly by measurement method |

| Melting Point | 287.4 - 290.65 K | Varies by literature source |

| State at Room Temperature | Solid | Crystalline structure |

Cyclotetrasiloxanes can also be functionalized with various groups, such as chloromethyl groups, creating compounds like (chloromethyl)heptamethylcyclotetrasiloxane that exhibit specialized properties for specific applications .

Synthesis Methods and Reactions

The synthesis of tetrasiloxanes involves several reaction pathways, depending on the desired structure and substituents.

Condensation Reactions

Tetrasiloxanes can be synthesized through condensation reactions of silanols or silanediols. For example, cyclotetrasiloxanes with specific functional groups can be prepared by the condensation of functionalized silanediols in the presence of weak bases . The reaction typically proceeds as follows:

-

Silanediols react in the presence of a base catalyst

-

Condensation occurs with the elimination of water

-

The siloxane linkage (Si-O-Si) forms

-

The reaction continues until the desired tetrasiloxane structure is achieved

Research has demonstrated that the choice of solvent and reaction conditions significantly influences the yield and selectivity of cyclotri- and tetrasiloxane formation. For instance, conducting the reaction in toluene for 3 hours resulted in cyclotri- and tetrasiloxane yields of 17% and 6%, respectively .

Hydrolysis and Rearrangement

Another pathway involves the controlled hydrolysis of chlorosilanes followed by rearrangement reactions. This approach allows for the precise synthesis of both linear and cyclic tetrasiloxanes with specific substituents .

Applications of Tetrasiloxanes

Tetrasiloxanes find applications across multiple scientific and industrial domains due to their unique physical and chemical properties.

Surfactant Technology

Tetrasiloxane-tailed surfactants have demonstrated exceptional surface activity. Research has shown that tetrasiloxane-containing surfactants can reduce the equilibrium surface tension of water to remarkably low values of approximately 21.8 mN·m⁻¹. This property makes them valuable in applications requiring enhanced wetting, spreading, and emulsification capabilities .

The surfactant properties of tetrasiloxane derivatives have been confirmed through various analytical techniques, including:

-

Infrared spectroscopy

-

Proton nuclear magnetic resonance (¹H NMR) spectroscopy

-

Surface tension measurements

-

Wetting ability assessments

These analytical approaches verify both the structure and functional properties of tetrasiloxane-based surfactants .

Polymer Science and Materials

Tetrasiloxanes serve as important building blocks in the synthesis of advanced polymeric materials. In particular, tetrasiloxane terminal groups have been incorporated into dendrimer structures to modify their properties .

Research on poly(allylcarbosilane) dendrimers of the fifth generation with tetrasiloxane terminal groups has revealed that these surface layers substantially affect the dendrimers' properties and behavior. Investigations using techniques such as:

-

Viscometry

-

Precision adiabatic vacuum calorimetry

-

Differential scanning calorimetry

-

Dynamic light scattering

-

Atomic force microscopy

These studies have confirmed the existence of a second relaxation transition dependent on the nature and structure of terminal groups, including tetrasiloxane moieties. This finding has implications for the design of advanced dendritic materials with tailored properties .

Analytical Methods for Tetrasiloxane Characterization

The characterization of tetrasiloxanes employs various analytical techniques that provide insights into their structure, purity, and properties.

Spectroscopic Methods

Spectroscopic techniques are essential for confirming the structure and purity of tetrasiloxanes:

| Analytical Technique | Information Obtained |

|---|---|

| Infrared Spectroscopy | Si-O-Si stretching bands, functional group identification |

| NMR Spectroscopy | Silicon environment, substituent arrangement, structural confirmation |

| Mass Spectrometry | Molecular weight, fragmentation pattern, structural verification |

These methods provide complementary information, allowing for comprehensive characterization of tetrasiloxane compounds .

Thermal Analysis

Thermal analysis techniques such as differential scanning calorimetry (DSC) reveal important phase transition behaviors of tetrasiloxanes:

| Transition | Temperature Range | Technique |

|---|---|---|

| Melting | 287.4 - 290.65 K | DSC |

| Boiling | 446.2 - 449 K | Various methods |

These thermal properties are crucial for understanding the behavior of tetrasiloxanes in various applications and processing conditions .

Structure-Property Relationships

The relationship between the structure of tetrasiloxanes and their properties is fundamental to their application in various fields.

Effect of Substituents

Recent Research Developments

Recent research has expanded our understanding of tetrasiloxanes and their potential applications.

Supramolecular Chemistry

Studies have explored the incorporation of functional groups like pyrenyl into cyclotetrasiloxanes, creating materials with interesting supramolecular properties. These functionalized tetrasiloxanes can form organized assemblies through π-π interactions, hydrogen bonding, and other non-covalent forces .

Biomedical Applications

The biocompatibility and surface properties of certain tetrasiloxane derivatives have sparked interest in their potential biomedical applications. Research continues to explore their use in drug delivery systems, biomedical devices, and as components in biomaterials .

Environmental Considerations

Understanding the environmental fate and effects of tetrasiloxanes is crucial for their sustainable use.

Regulatory Status

The regulatory status of tetrasiloxanes continues to evolve as more information becomes available about their environmental and health effects. Current assessments focus primarily on cyclic siloxanes, with ongoing evaluations of their potential for bioaccumulation and environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume